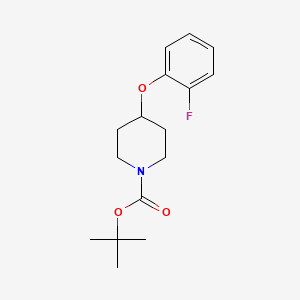

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate

CAS No.: 944808-08-6

Cat. No.: VC2372178

Molecular Formula: C16H22FNO3

Molecular Weight: 295.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944808-08-6 |

|---|---|

| Molecular Formula | C16H22FNO3 |

| Molecular Weight | 295.35 g/mol |

| IUPAC Name | tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |

| Standard InChI Key | VACFTPDKTBMOKP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F |

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

Tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate is identified by its CAS number 944808-08-6. It possesses a molecular formula of C16H22FNO3 and a molecular weight of 295.35 g/mol . The compound contains a piperidine heterocyclic ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 2-fluorophenoxy substituent at the 4-position of the piperidine ring.

Structural Identifiers and Nomenclature

The compound can be identified through various structural descriptors as presented in Table 1:

| Identifier Type | Value |

|---|---|

| IUPAC Name | tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate |

| CAS Number | 944808-08-6 |

| Molecular Formula | C16H22FNO3 |

| Molecular Weight | 295.35 g/mol |

| InChI | InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |

| InChIKey | VACFTPDKTBMOKP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2F |

Synthesis Methodologies

Industrial Scale Considerations

For industrial-scale production, process optimization would focus on:

-

Maximizing yield and purity

-

Minimizing the use of hazardous reagents and solvents

-

Reducing waste generation

-

Developing efficient purification procedures

-

Ensuring scalability and reproducibility of the synthetic process

Related Compounds and Structural Analogs

Fluorinated Phenoxy Piperidine Derivatives

Several structural analogs of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate have been synthesized and studied, differing primarily in the position or nature of substituents on the phenoxy ring. Table 2 presents a comparison of these related compounds:

Structural Variations and Their Implications

The structural variations observed in these analogs significantly impact their chemical and biological properties:

-

The position of the fluorine atom on the phenyl ring (ortho vs. para) affects the electronic distribution and reactivity of the aromatic system

-

Additional functional groups such as amino groups introduce new reaction sites and can influence solubility and binding properties

-

Replacement of fluorine with other halogens (chlorine, bromine) alters the size, electronegativity, and lipophilicity of the compounds, potentially affecting their biological activities and pharmacokinetic properties

Chemical Reactivity and Transformations

Reactions at the Boc Group

The tert-butoxycarbonyl (Boc) protecting group in tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate can undergo cleavage under acidic conditions (commonly using trifluoroacetic acid or hydrogen chloride in organic solvents), revealing the secondary amine of the piperidine ring. This deprotection enables further functionalization of the nitrogen atom, making the compound a valuable intermediate in the synthesis of more complex structures.

Modifications of the Phenoxy Moiety

The 2-fluorophenoxy group presents opportunities for various chemical transformations:

-

Electrophilic aromatic substitution reactions, though typically challenging due to the deactivating effect of the fluorine substituent

-

Nucleophilic aromatic substitution at the position bearing the fluorine atom, especially under forcing conditions with strong nucleophiles

-

Metal-catalyzed cross-coupling reactions, particularly at positions ortho or para to the fluorine substituent

-

Directed metallation reactions, leveraging the directing abilities of the fluorine atom

Piperidine Ring Modifications

The piperidine ring itself can undergo various modifications after appropriate deprotection steps:

-

N-functionalization with different protecting groups or functional moieties

-

Ring expansion or contraction reactions

-

Introduction of substituents at various positions of the ring through appropriate functionalization strategies

Applications in Medicinal Chemistry and Synthesis

Role as a Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex structures with potential biological activities. After deprotection of the Boc group, the exposed secondary amine provides a versatile handle for further functionalization, enabling the construction of diverse chemical entities with applications in pharmaceutical research and development.

Analytical Characterization Methods

Spectroscopic Analysis

Several spectroscopic techniques are employed for the structural characterization and purity assessment of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR provides information about hydrogen environments

-

13C NMR reveals the carbon framework

-

19F NMR offers specific insights into the fluorine-containing moiety

-

-

Mass Spectrometry:

-

Electrospray ionization (ESI) or electron impact (EI) methods provide molecular weight confirmation

-

Fragmentation patterns help verify structural features

-

-

Infrared (IR) Spectroscopy:

Chromatographic Methods

Various chromatographic techniques ensure the purity and identity of the compound:

-

High-Performance Liquid Chromatography (HPLC):

-

Analytical HPLC for purity assessment

-

Preparative HPLC for purification purposes

-

-

Thin-Layer Chromatography (TLC):

-

Monitoring reaction progress

-

Identifying the compound in mixtures

-

-

Gas Chromatography (GC):

-

Applicable for volatile derivatives

-

Often coupled with mass spectrometry (GC-MS) for enhanced structural information

-

Structure-Activity Relationships

Influence of Fluorine Substitution

The fluorine atom at the 2-position of the phenoxy ring contributes significantly to the compound's properties:

-

Electronic effects: The electronegative fluorine withdraws electron density from the aromatic ring, altering its reactivity

-

Steric considerations: The fluorine atom, though small, can influence the conformational preferences of the molecule

-

Dipole effects: The C-F bond creates a strong dipole that can participate in non-covalent interactions with biological targets

-

Metabolic stability: The fluorine substitution often blocks potential sites of metabolic degradation, potentially extending the half-life of derivatives in biological systems

Impact of the Ether Linkage

The ether linkage between the piperidine ring and the fluorophenyl moiety:

Future Research Directions

Synthetic Methodology Development

Future research could focus on developing more efficient and environmentally friendly synthetic routes to tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate and its derivatives, potentially including:

-

Catalytic methods for the formation of the ether linkage

-

Flow chemistry approaches for continuous production

-

Green chemistry principles to minimize waste and hazardous reagents

-

Chemoenzymatic methods for stereoselective transformations of precursors or derivatives

Biological Activity Exploration

Further investigation into the biological activities of tert-butyl 4-(2-fluorophenoxy)piperidine-1-carboxylate and its derivatives could involve:

-

Screening against panels of receptors, enzymes, and other biological targets

-

Structure-activity relationship studies to understand the impact of structural modifications

-

Computational modeling to predict binding modes and optimize interactions

-

Investigation of specific therapeutic applications based on initial biological findings

Material Science Applications

Beyond medicinal chemistry, exploration of the compound's potential in material science could be valuable:

-

As components in liquid crystalline materials

-

In the development of functional polymers

-

As building blocks for supramolecular assemblies

-

In the creation of fluorine-containing materials with specialized properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume